molecular formula C12H15N5O B7141619 N-cyclohexyltetrazolo[1,5-a]pyridine-6-carboxamide

N-cyclohexyltetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B7141619
M. Wt: 245.28 g/mol
InChI Key: MGRHTGUOTOJZFS-UHFFFAOYSA-N
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Description

N-cyclohexyltetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound that belongs to the class of tetrazolopyridines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The unique structure of this compound, which includes a tetrazole ring fused to a pyridine ring, makes it an interesting subject for scientific research.

Properties

IUPAC Name

N-cyclohexyltetrazolo[1,5-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c18-12(13-10-4-2-1-3-5-10)9-6-7-11-14-15-16-17(11)8-9/h6-8,10H,1-5H2,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRHTGUOTOJZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CN3C(=NN=N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclohexyltetrazolo[1,5-a]pyridine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with cyclohexyl isocyanate to form the corresponding urea derivative, which is then treated with sodium azide and triethylamine to induce cyclization and form the tetrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

N-cyclohexyltetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the nitrogen atoms in the ring.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-cyclohexyltetrazolo[1,5-a]pyridine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyltetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cancer cell growth . The tetrazole ring is also known to interact with metal ions, which can further modulate its biological activity.

Comparison with Similar Compounds

N-cyclohexyltetrazolo[1,5-a]pyridine-6-carboxamide can be compared with other tetrazolopyridine derivatives, such as:

This compound stands out due to its unique combination of a cyclohexyl group and a tetrazolopyridine core, which imparts distinct physicochemical and biological properties.

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